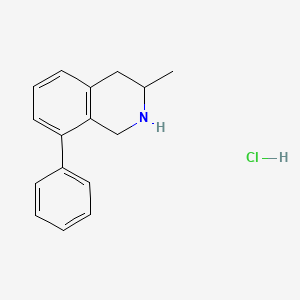

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride

Description

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride is a synthetic isoquinoline derivative characterized by a tetrahydroisoquinoline backbone with a methyl group at position 3 and a phenyl substituent at position 7. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

CAS No. |

69381-58-4 |

|---|---|

Molecular Formula |

C16H18ClN |

Molecular Weight |

259.77 g/mol |

IUPAC Name |

3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c1-12-10-14-8-5-9-15(16(14)11-17-12)13-6-3-2-4-7-13;/h2-9,12,17H,10-11H2,1H3;1H |

InChI Key |

VCIGSTGNWVZWQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(CN1)C(=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Acyl Derivatives of β-Phenylethylamine

This classical approach involves:

- Starting from β-phenylethylamine derivatives.

- Formation of N-acyl intermediates such as benzamides or related amides.

- Cyclization induced by dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

- Control of reaction parameters (temperature, solvent) to optimize yield and purity.

This method yields the tetrahydroisoquinoline core with the desired substitution pattern.

Reductive Cyclization of Benzamide Derivatives

A patented synthetic method (CN101851200A) describes:

- Using substituted benzamides (e.g., n-(2-phenylethyl)benzamide) as starting materials.

- Employing polyphosphoric acid as a cyclization agent.

- Subsequent reduction steps using chemical reductants such as sodium borohydride or lithium aluminium hydride to saturate the isoquinoline ring.

- Final salt formation by treatment with hydrochloric acid.

This approach allows precise control over substitution and stereochemistry.

Detailed Preparation Method from Literature

Stepwise Synthesis Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | β-Phenylethylamine + Benzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of N-(2-phenylethyl)benzamide via acylation | Amide intermediate |

| 2 | Polyphosphoric acid, heat (100-150 °C), inert atmosphere | Cyclization to form 1-phenyl-3,4-dihydroisoquinoline | Cyclized intermediate |

| 3 | Sodium borohydride or lithium aluminium hydride in ethanol or tetrahydrofuran | Reduction of imine or unsaturated bonds to tetrahydro form | Saturated tetrahydroisoquinoline |

| 4 | Treatment with hydrochloric acid in ethanol or ether | Formation of hydrochloride salt | Final product: this compound |

Notes on Conditions:

- Temperature control during cyclization is critical to avoid side reactions.

- Solvent choice affects solubility and reaction rates; non-polar solvents like toluene or dichloromethane are common.

- Reducing agents must be carefully measured to avoid over-reduction or decomposition.

- Purification is typically done by recrystallization from ethanol or ether to obtain the hydrochloride salt as a crystalline solid.

Mechanistic Insights and Optimization

- The cyclization step proceeds via electrophilic aromatic substitution facilitated by dehydrating agents, forming the isoquinoline ring.

- The methyl group at position 3 is introduced either via starting material substitution or during the reduction step.

- The phenyl substitution at position 8 is retained from the β-phenylethylamine precursor.

- Optimization studies show that using zinc chloride as a catalyst can improve yields by stabilizing intermediates.

- The hydrochloride salt formation improves compound stability and handling for downstream applications.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| N-Acyl β-Phenylethylamine Cyclization | β-Phenylethylamine + benzoyl chloride | POCl3, ZnCl2, triethylamine | Straightforward, good yields | Requires careful temperature control |

| Reductive Cyclization Patent (CN101851200A) | N-(2-phenylethyl)benzamide | Polyphosphoric acid, NaBH4 or LiAlH4 | Precise control of substitution, scalable | Multi-step, sensitive reagents |

Summary of Research Findings

- The synthesis of this compound is well-established through classical cyclization and reduction methods.

- The choice of dehydrating agents and reducing agents critically influences yield and purity.

- The hydrochloride salt form is preferred for its enhanced solubility and stability.

- Literature and patent sources confirm the robustness of these methods for producing this compound at laboratory and pilot scales.

This comprehensive review consolidates the preparation methodologies of this compound, highlighting key synthetic routes, reagents, conditions, and optimization strategies validated by multiple sources. The data tables and procedural details provide a professional and authoritative resource for researchers engaged in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Research indicates that tetrahydroisoquinoline derivatives can interact with various molecular targets, including enzymes and receptors, leading to significant pharmacological effects. For instance, studies have shown its potential in treating neurodegenerative disorders and as an antimicrobial agent against various pathogens .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 1,2,3,4-tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride. It has been observed to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease . The compound’s ability to cross the blood-brain barrier enhances its effectiveness in central nervous system disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The specific substitution pattern on the isoquinoline framework contributes significantly to its pharmacological profile. Research indicates that modifications to the phenyl group or the methyl group can enhance binding affinity to biological targets, thereby increasing efficacy .

Neurodegenerative Disorders

In a study exploring the effects of tetrahydroisoquinoline derivatives on neurodegenerative diseases, researchers found that this compound exhibited significant protective effects against oxidative stress-induced neuronal cell death in vitro. This suggests potential applications in drug development for Alzheimer’s and Parkinson’s diseases .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that it possessed notable antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Substituent Effects on Pharmacological Properties

The aromatic ring may enable π-π stacking interactions with biological targets, such as serotonin or dopamine receptors, akin to natural alkaloids like berberine .

Fluoro and Chloro Substituents: The 8-fluoro analog (C₉H₁₁ClFN) exhibits increased metabolic stability due to fluorine’s electronegativity and resistance to oxidation. Chloro-substituted derivatives (e.g., 7-chloro-tetrahydroquinoline) may enhance binding affinity to electron-deficient enzyme active sites .

The 3-methyl group in the target compound minimizes steric hindrance while stabilizing the tetrahydroisoquinoline conformation .

Sulfur-Containing Substituents :

Backbone Modifications: Isoquinoline vs. Quinoline

- Isoquinoline Derivatives: The target compound and its 8-substituted analogs retain the isoquinoline backbone (N at position 2), which mimics endogenous neurotransmitters like dopamine. This structural feature is critical for interactions with monoamine transporters and receptors .

- Quinoline Derivatives: Compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (N at position 1) exhibit distinct binding patterns due to the shifted nitrogen position, often leading to reduced affinity for CNS targets compared to isoquinoline analogs .

Solubility and Stability

All compounds listed are hydrochloride salts, ensuring moderate aqueous solubility. However, the phenyl group in the target compound reduces solubility compared to hydroxy-substituted analogs (e.g., MM0081.06 in , which has polar 4,8-dihydroxy groups). The 8-fluoro and 8-chloro derivatives balance solubility and lipophilicity, making them viable candidates for oral formulations .

Biological Activity

1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention due to its unique structural properties and diverse biological activities. The hydrochloride form enhances its solubility and stability, making it suitable for various medicinal applications.

- Molecular Formula : C₁₆H₁₇N·HCl

- Molecular Weight : Approximately 255.75 g/mol

- Structure : Characterized by a bicyclic structure with a saturated isoquinoline framework.

Biological Activities

This compound exhibits a range of biological activities:

Toxicological Profile

The acute toxicity of this compound has been assessed in rodent models. The LD₅₀ value for intraperitoneal administration in mice is approximately 146 mg/kg, indicating moderate toxicity . Further research is necessary to elucidate the full toxicological profile.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : Interaction studies have indicated that the compound may bind to neurotransmitter receptors and influence signaling pathways involved in cell proliferation and survival .

- Enzyme Inhibition : Certain isoquinoline derivatives have shown potential as inhibitors of enzymes involved in cancer progression and inflammation .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds within the tetrahydroisoquinoline family:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Basic scaffold | Precursor to more complex derivatives | Limited activity |

| 1-Benzyltetrahydroisoquinoline | Contains a benzyl group | Exhibits varied biological activities | Moderate cytotoxicity |

| 1-Methyl-tetrahydroisoquinoline | Methyl substitution | Alters pharmacological profile | Less potent than its derivatives |

| This compound | Unique bicyclic structure | Enhanced stability and solubility | Promising anticancer and neuroprotective activity |

Case Studies

Several studies have focused on the isolation and biological evaluation of isoquinoline alkaloids similar to this compound. For example:

- A study identified novel isoquinoline derivatives that exhibited significant cytotoxicity against various cancer cell lines. These findings support the hypothesis that structural modifications can enhance biological activity .

- Another investigation into the neuroprotective effects of tetrahydroisoquinolines suggested that these compounds could mitigate neuronal damage by modulating oxidative stress pathways .

Q & A

Q. What statistical approaches are recommended for interpreting dose-response data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.